

Adecypenol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Adecypenol*

Cat. No.: *B1666613*

[Get Quote](#)

An In-depth Technical Guide to **Adecypenol**: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adecypenol is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism.[1] Structurally, it is characterized as a unique nucleoside analog composed of a homopurine ring system linked to a cyclopentene moiety.[2] Isolated from *Streptomyces* sp. OM-3223, **Adecypenol** has garnered interest for its potential therapeutic applications, particularly in oncology, due to its ability to modulate adenosine levels and enhance the efficacy of other chemotherapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Adecypenol**, including detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Chemical Structure and Properties

Adecypenol possesses a complex chemical architecture, featuring a homopurine core fused to a cyclopentene-derived sugar analog. The systematic IUPAC name for **Adecypenol** is (1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][2][3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol.

Physicochemical Properties

A summary of the key physicochemical properties of **Adecypenol** is presented in Table 1.

Property	Value	Source
IUPAC Name	(1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][2][3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol	PubChem CID 503419
CAS Number	104493-13-2	CAS Common Chemistry
Molecular Formula	C ₁₂ H ₁₆ N ₄ O ₄	PubChem CID 503419
Molecular Weight	280.28 g/mol	PubChem CID 503419
Canonical SMILES	C1C(C2=C(NC=N1)N(C=N2)[C@@H]3C=C(--INVALID-LINK--O)CO)O	PubChem CID 503419
Appearance	Solid powder	Vulcanchem
¹ H NMR (D ₂ O, ppm)	H-1': 4.55, H-2': 4.12, H-3': 5.26, H-4': 3.02, H-6': 3.89	Vulcanchem

Structural Diagram

Caption: Chemical structure of **Adecyphenol**.

Biological Activity and Mechanism of Action

Adecyphenol is a potent, slow-binding inhibitor of adenosine deaminase (ADA).[1] ADA is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, **Adecyphenol** increases the extracellular concentration of adenosine, which can then modulate various physiological processes through its receptors.

Adenosine Deaminase Inhibition

The inhibitory activity of **Adecyphenol** against calf intestinal adenosine deaminase is summarized in Table 2.

Parameter	Value	Source
Inhibition Constant (K_i)	4.7×10^{-9} M	Vulcanchem
Inhibition Type	Semi-tight binding	Vulcanchem

The slow-binding nature of **Adecypenol** to ADA suggests a multi-step binding mechanism, likely involving an initial rapid binding followed by a slower conformational change of the enzyme-inhibitor complex, leading to a more tightly bound state.

Caption: Proposed mechanism of slow-binding inhibition of ADA by **Adecypenol**.

Synergistic Antitumor Effects

Adecypenol has been shown to potentiate the antitumor activity of other nucleoside analogs, such as vidarabine (Ara-A). By inhibiting ADA, **Adecypenol** prevents the deamination and inactivation of vidarabine, thereby increasing its intracellular concentration and enhancing its cytotoxic effects against cancer cells.

Caption: Synergistic antitumor effect of **Adecypenol** and Vidarabine.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments related to **Adecypenol**. These protocols are based on established methods and may require optimization for specific experimental conditions.

Fermentation and Isolation of **Adecypenol** from *Streptomyces* sp. OM-3223

This protocol describes a potential method for the production and purification of **Adecypenol** based on general procedures for *Streptomyces* fermentation.

Caption: Experimental workflow for the isolation and purification of **Adecypenol**.

Protocol:

- Fermentation:

- Prepare a seed culture of *Streptomyces* sp. OM-3223 in a suitable medium (e.g., yeast extract-malt extract broth) and incubate at 28°C for 48-72 hours with shaking.
- Inoculate a production medium (e.g., starch-nitrate medium) with the seed culture.
- Incubate the production culture at 28°C for 5-7 days with aeration and agitation.
- Extraction:
 - Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
 - Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
 - Pool the organic extracts and concentrate under reduced pressure to yield a crude extract.
- Purification:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Monitor fractions for the presence of **Adecypenol** using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Pool the fractions containing **Adecypenol** and concentrate.
 - Perform final purification using reversed-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
 - Collect the peak corresponding to **Adecypenol** and lyophilize to obtain the pure compound.

Determination of the Inhibition Constant (K_i) for **Adecypenol** against Adenosine Deaminase

This protocol outlines a method to determine the K_i of **Adecypenol** as a slow-binding inhibitor of ADA.

Caption: Experimental workflow for determining the K_i of **Adecyphenol**.

Protocol:

- Reagents and Enzyme:
 - Use purified calf intestinal adenosine deaminase.
 - Prepare a stock solution of adenosine in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
 - Prepare a series of dilutions of **Adecyphenol** in the same buffer.
- Assay Procedure:
 - In a temperature-controlled cuvette, pre-incubate ADA with various concentrations of **Adecyphenol** for different time intervals.
 - Initiate the enzymatic reaction by adding a saturating concentration of adenosine.
 - Monitor the decrease in absorbance at 265 nm over time using a UV-Vis spectrophotometer. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
- Data Analysis:
 - For each **Adecyphenol** concentration, plot the absorbance versus time. The progress curves for a slow-binding inhibitor will be biphasic.
 - Fit the progress curves to an equation for slow-binding inhibition to determine the apparent first-order rate constant (k_{obs}) for the onset of inhibition at each inhibitor concentration.
 - Plot k_{obs} versus the concentration of **Adecyphenol**.
 - Fit the resulting data to the appropriate equation for the specific model of slow-binding inhibition (e.g., a two-step binding model) to determine the inhibition constant (K_i).[\[3\]](#)[\[4\]](#)[\[5\]](#)

In Vivo Synergistic Antitumor Effect of Adecyphenol and Vidarabine

This protocol describes a representative in vivo experiment to evaluate the synergistic antitumor activity of **Adecyphenol** and vidarabine in a murine leukemia model.^[2]

Protocol:

- Animal Model and Tumor Inoculation:
 - Use a suitable mouse strain (e.g., DBA/2 mice) for the L1210 leukemia model.
 - Intraperitoneally inject the mice with L1210 leukemia cells.
- Treatment Groups:
 - Divide the mice into four groups:
 - Group 1: Vehicle control (e.g., saline).
 - Group 2: **Adecyphenol** alone.
 - Group 3: Vidarabine alone.
 - Group 4: **Adecyphenol** in combination with vidarabine.
- Drug Administration:
 - Administer the drugs intraperitoneally according to a predetermined schedule (e.g., daily for 9 days, starting 24 hours after tumor inoculation). Dosages should be determined from prior dose-response studies.
- Endpoint and Data Analysis:
 - Monitor the mice daily for signs of toxicity and record their survival time.
 - The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) for each group compared to the control group.

- Synergy is determined if the % ILS of the combination therapy is significantly greater than the sum of the % ILS of the individual monotherapies. Statistical analysis (e.g., using isobologram analysis) can be performed to formally assess the synergy.[6][7][8][9]

Biosynthesis of Adecypenol

The biosynthesis of **Adecypenol** in *Streptomyces* sp. is proposed to be a hybrid pathway involving precursors from both purine and carbohydrate metabolism. The homopurine core is likely derived from adenosine, while the cyclopentene sugar moiety originates from D-glucose.

Caption: High-level overview of the proposed biosynthetic pathway of **Adecypenol**.

Conclusion

Adecypenol stands out as a potent and specific inhibitor of adenosine deaminase with a unique chemical structure. Its ability to act as a slow-binding inhibitor and to synergize with other anticancer agents makes it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology, facilitating continued investigation into the therapeutic potential of **Adecypenol**. Further research is warranted to fully elucidate its biosynthetic pathway and to optimize its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified protocol for the testing of new synthetics in the L1210 lymphoid leukemia murine model in the DR&D program, DCT, NCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Data from Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - Cancer Research Communications - Figshare [figshare.com]
- To cite this document: BenchChem. [Adecypenol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666613#adecypenol-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

